
5-Oxo-5-(6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-ylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes pyridine and tetrazine rings
Preparation Methods
The synthesis of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pyridine and tetrazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction .
Scientific Research Applications
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can be compared with other similar compounds, such as:
Pentanoic acid: A simpler compound with a similar backbone but lacking the pyridine and tetrazine rings.
Phenylacetylglutamine: A compound with a similar structure but different functional groups and applications.
The uniqueness of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid lies in its complex structure and diverse range of applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C17H15N7O3 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
5-oxo-5-[[6-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]pentanoic acid |
InChI |
InChI=1S/C17H15N7O3/c25-14(5-3-6-15(26)27)20-11-7-8-13(19-10-11)17-23-21-16(22-24-17)12-4-1-2-9-18-12/h1-2,4,7-10H,3,5-6H2,(H,20,25)(H,26,27) |
InChI Key |
OAEIUAVGRMEVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=NC=C(C=C3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


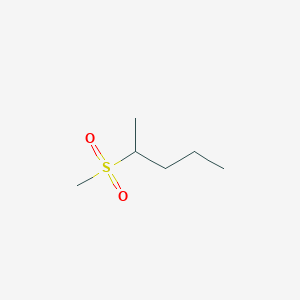
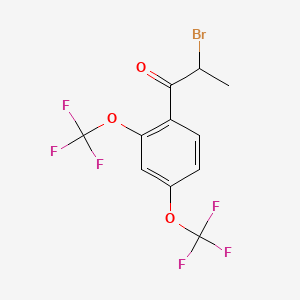
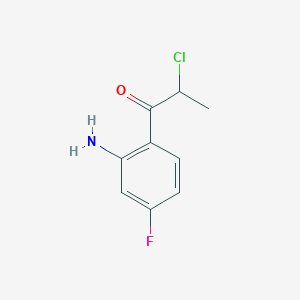
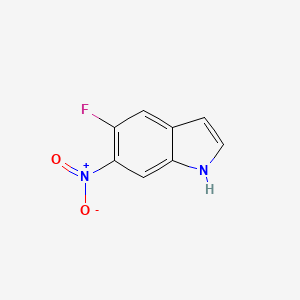


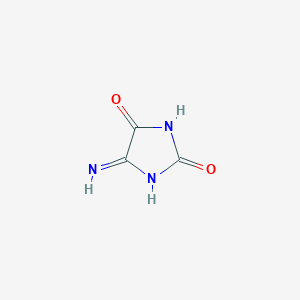

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
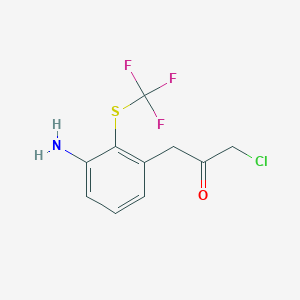
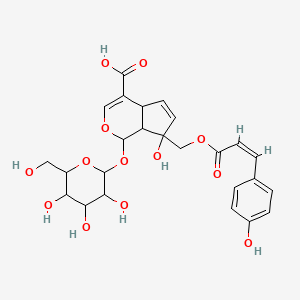
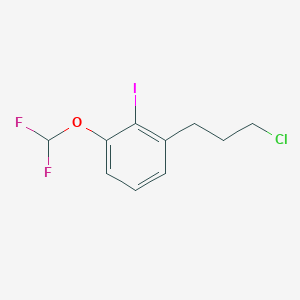
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14075126.png)
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)
